Cas no 91978-81-3 (Ethyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate hydrobromide)

Ethyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate hydrobromide structure
91978-81-3 structure
Product Name:Ethyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate hydrobromide
CAS-Nr.:91978-81-3
MF:C7H9BrN2O3
MW:249.061960935593
CID:1088766
Update Time:2025-10-28

Ethyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate hydrobromide Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Ethyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate hydrobromide
    • Ethyl 2-hydroxypyrimidine-5-carboxylate hydrobromide
    • ethyl 2-oxo-1H-pyrimidine-5-carboxylate,hydrobromide
    • 5-Pyrimidinecarboxylic acid, 1,2-dihydro-2-oxo-, ethyl ester, hydrobromide (7CI)
    • 5-Pyrimidinecarboxylic acid, 1,2-dihydro-2-oxo-, ethyl ester, monohydrobromide (9CI)
    • Inchi: 1S/C7H8N2O3.BrH/c1-2-12-6(10)5-3-8-7(11)9-4-5;/h3-4H,2H2,1H3,(H,8,9,11);1H
    • InChI-Schlüssel: YORBZXGYPBSNOH-UHFFFAOYSA-N
    • Lächelt: Br.O=C1NC=C(C(OCC)=O)C=N1

Berechnete Eigenschaften

  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 5
  • Schwere Atomanzahl: 13
  • Anzahl drehbarer Bindungen: 3

Ethyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate hydrobromide Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Chemenu
CM165560-10g
ethyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate hydrobromide
91978-81-3 95%
10g
$327 2021-08-05
Chemenu
CM165560-25g
ethyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate hydrobromide
91978-81-3 95%
25g
$645 2021-08-05
TRC
E927918-50mg
Ethyl 2-Oxo-1,2-dihydropyrimidine-5-carboxylate Hydrobromide
91978-81-3
50mg
$ 50.00 2022-06-05
TRC
E927918-100mg
Ethyl 2-Oxo-1,2-dihydropyrimidine-5-carboxylate Hydrobromide
91978-81-3
100mg
$ 70.00 2022-06-05
TRC
E927918-500mg
Ethyl 2-Oxo-1,2-dihydropyrimidine-5-carboxylate Hydrobromide
91978-81-3
500mg
$ 230.00 2022-06-05
Chemenu
CM165560-1g
ethyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate hydrobromide
91978-81-3 95%+
1g
$433 2023-02-17
Alichem
A089000480-25g
Ethyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate hydrobromide
91978-81-3 95%
25g
$710.70 2023-08-31
1PlusChem
1P00GUZG-100mg
ethyl 2-hydroxypyrimidine-5-carboxylate hydrochloride
91978-81-3 97%
100mg
$144.00 2024-04-20
1PlusChem
1P00GUZG-250mg
ethyl 2-hydroxypyrimidine-5-carboxylate hydrochloride
91978-81-3 97%
250mg
$226.00 2024-04-20
Aaron
AR00GV7S-100mg
ethyl 2-hydroxypyrimidine-5-carboxylate hydrochloride
91978-81-3 97%
100mg
$117.00 2025-02-11

Ethyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate hydrobromide Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Bromine Solvents: Acetic acid
Referenz
Retinoidal pyrimidinecarboxylic acids. Unexpected diaza-substituent effects in retinobenzoic acids
Ohta, Kiminori; Kawachi, Emiko; Inoue, Noriko; Fukasawa, Hiroshi; Hashimoto, Yuichi; et al, Chemical & Pharmaceutical Bulletin, 2000, 48(10), 1504-1513

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Acetic acid ,  Bromine ;  reflux
Referenz
preparation of cyclic peptides as antifungal agents
, United States, , ,

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Bromine Solvents: Acetic acid ;  2 h, reflux
Referenz
Phosphoinositide 3-kinase inhibitor with a zinc binding moiety
, World Intellectual Property Organization, , ,

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Bromine Solvents: Acetic acid ;  30 °C; < 55 °C; 3 h, 110 °C; 12 h, rt
Referenz
Preparation of heteroaromatics as inhibitors of stearoyl-CoA delta-9 desaturase (SCD9).
, World Intellectual Property Organization, , ,

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Bromine Solvents: Acetic acid ;  1.5 h, reflux
Referenz
Purinyl-N-hydroxypyrimidine-formamide derivatives as PI3K and HDAC double-functional target kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer
, World Intellectual Property Organization, , ,

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Bromine Solvents: Acetic acid ;  3 h, reflux
Referenz
Preparation of hedgehog antagonists having zinc binding moieties
, Australia, , ,

Herstellungsverfahren 7

Reaktionsbedingungen
Referenz
Heteroaromatic compounds as inhibitors of stearoyl-coenzyme a delta-9 desaturase
, United States, , ,

Herstellungsverfahren 8

Reaktionsbedingungen
Referenz
Semisynthesis of cyclic peptide antifungal and antiparasitic agents
, World Intellectual Property Organization, , ,

Ethyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate hydrobromide Raw materials

Ethyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate hydrobromide Preparation Products

Ethyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate hydrobromide Verwandte Literatur

Empfohlene Lieferanten
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Zouping Mingyuan Import and Export Trading Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
PRIBOLAB PTE.LTD
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
PRIBOLAB PTE.LTD
Beyond Pharmaceutical Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Nantong Boya Environmental Protection Technology Co., Ltd